molecular formula C7H6KNO2 B7790450 potassium;4-aminobenzoate

potassium;4-aminobenzoate

Cat. No.: B7790450
M. Wt: 175.23 g/mol
InChI Key: MZKKJVZIFIQOPP-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;4-aminobenzoate” is a fluoroelastomer polymer known for its excellent resistance to concentrated acids, petroleum-based oils, and hot water. This compound is specifically formulated to exhibit high resistance to compression set, making it a valuable material in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoroelastomer polymers like potassium;4-aminobenzoate typically involves the polymerization of fluorinated monomers. The process begins with the preparation of monomers such as vinylidene fluoride and hexafluoropropylene. These monomers are then subjected to free-radical polymerization under controlled conditions, often in the presence of initiators like peroxides or azo compounds. The reaction is carried out in a solvent medium, and the temperature and pressure are carefully regulated to achieve the desired polymer properties.

Industrial Production Methods

In industrial settings, the production of fluoroelastomer polymers involves large-scale polymerization reactors. The monomers are fed into the reactor along with the initiators and solvents. The polymerization process is monitored to ensure consistent quality and performance of the final product. After polymerization, the polymer is precipitated, washed, and dried to obtain the final fluoroelastomer compound. The material is then processed into various forms, such as sheets, rods, or custom-molded parts, depending on the application requirements .

Chemical Reactions Analysis

Types of Reactions

Fluoroelastomer polymers like potassium;4-aminobenzoate undergo various chemical reactions, including:

    Oxidation: Fluoroelastomers are generally resistant to oxidation due to the presence of strong carbon-fluorine bonds.

    Reduction: These polymers are stable under reducing conditions and do not readily undergo reduction reactions.

    Substitution: Fluoroelastomers can undergo substitution reactions, particularly when exposed to strong nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid can be used, but the reaction conditions must be carefully controlled to prevent degradation of the polymer.

    Reduction: Reducing agents like lithium aluminum hydride are typically not used with fluoroelastomers due to their inherent stability.

    Substitution: Reagents such as sodium hydroxide or sulfuric acid can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the polymer chain .

Scientific Research Applications

Fluoroelastomer polymers like potassium;4-aminobenzoate have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which fluoroelastomer polymers exert their effects is primarily based on the strong carbon-fluorine bonds within the polymer chain. These bonds provide exceptional chemical resistance and thermal stability. The molecular targets and pathways involved include the interaction of the polymer with various chemical agents, where the strong carbon-fluorine bonds prevent degradation and maintain the integrity of the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific formulation for resistance to concentrated acids and its excellent performance in applications requiring high resistance to compression set. While similar compounds like 8782 and 8790 offer improved properties in certain areas, this compound remains a valuable material for applications where its specific resistance characteristics are required .

Properties

IUPAC Name

potassium;4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKKJVZIFIQOPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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